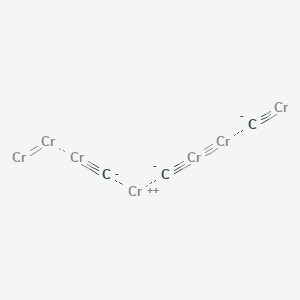
CID 56846478
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium carbide (Cr7C3) is a ceramic compound known for its exceptional hardness, high melting point, and excellent corrosion resistance. It is one of the several chromium carbide compounds, including Cr3C2 and Cr23C6, and is widely used in various industrial applications due to its remarkable properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium carbide (Cr7C3) can be synthesized through several methods. One common method involves the reduction of chromium oxide with carbon at high temperatures. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation . Another method involves the direct reaction of chromium and carbon in a high-temperature furnace .
Industrial Production Methods: In industrial settings, chromium carbide (Cr7C3) is often produced using mechanical alloying. This process involves grinding metallic chromium and pure carbon (graphite) into a fine powder, which is then pressed into pellets and subjected to hot isostatic pressing. This method ensures uniformity and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium carbide (Cr7C3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly resistant to oxidation at high temperatures, making it suitable for use in extreme environments .
Common Reagents and Conditions: Common reagents used in reactions with chromium carbide (Cr7C3) include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving chromium carbide (Cr7C3) depend on the specific reaction conditions. For example, oxidation of chromium carbide can produce chromium oxide and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Chromium carbide (Cr7C3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the production of wear-resistant coatings . In biology and medicine, it is explored for its potential use in biomedical implants due to its biocompatibility and resistance to corrosion . In industry, chromium carbide is used in cutting tools, surface electrodes, and as a reinforcing phase in composite materials .
Wirkmechanismus
The mechanism by which chromium carbide (Cr7C3) exerts its effects is primarily due to its strong covalent bonding and high hardness. The compound’s molecular structure allows it to maintain stability and resist deformation under high stress and temperature conditions . The Cr-C bonds in chromium carbide contribute to its overall strength and durability .
Vergleich Mit ähnlichen Verbindungen
Chromium carbide (Cr7C3) is often compared with other chromium carbides such as Cr3C2 and Cr23C6. While all three compounds exhibit high hardness and corrosion resistance, Cr7C3 is unique due to its hexagonal crystal structure and higher microhardness . Cr3C2, with its orthorhombic structure, is the most durable and commonly used form of chromium carbide in surface treatments . Cr23C6, with a cubic structure, is less commonly used but still valuable in specific applications .
Similar Compounds
- Chromium carbide (Cr3C2)
- Chromium carbide (Cr23C6)
- Tungsten carbide (WC)
- Titanium carbide (TiC)
Chromium carbide (Cr7C3) stands out among these compounds due to its unique combination of properties, making it a valuable material in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C3Cr7- |
|---|---|
Molekulargewicht |
400.00 g/mol |
InChI |
InChI=1S/3C.7Cr/q3*-1;;;;;;;+2 |
InChI-Schlüssel |
LNCJFQKKCCMGPX-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[Cr].[C-]#[Cr].[C-]#[Cr]#[Cr].[Cr+2].[Cr]=[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
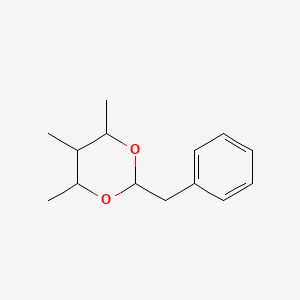
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)

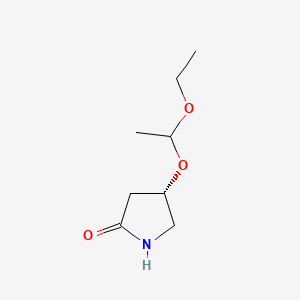
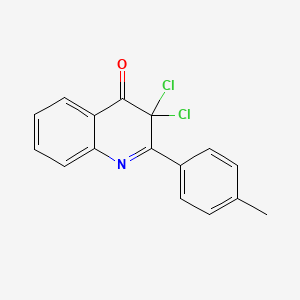


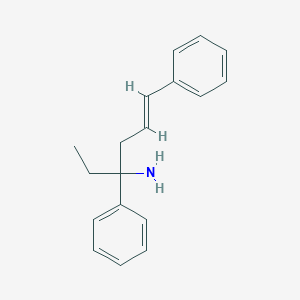
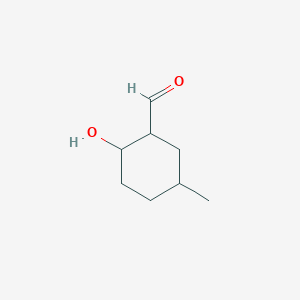

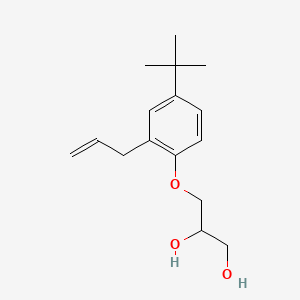
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
